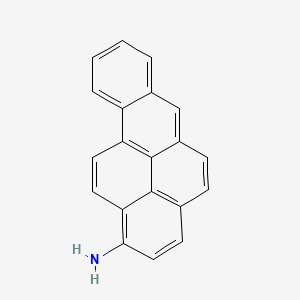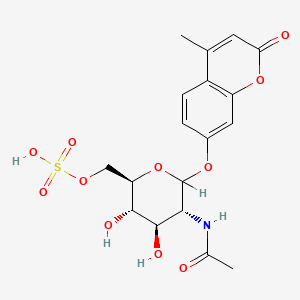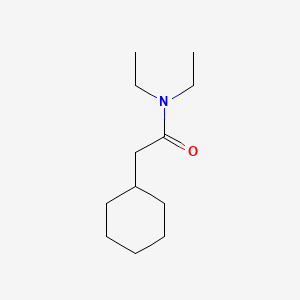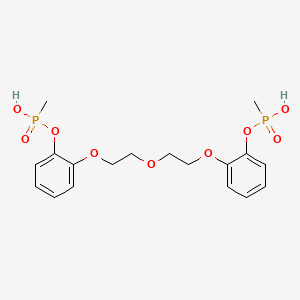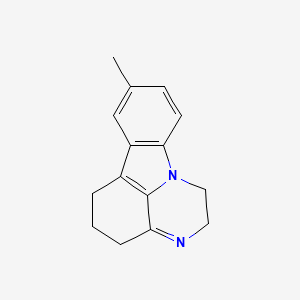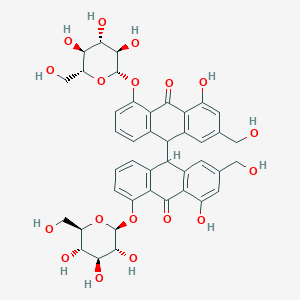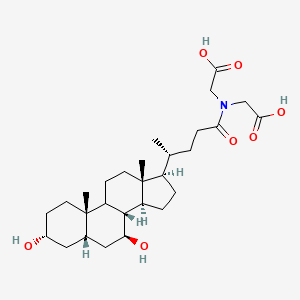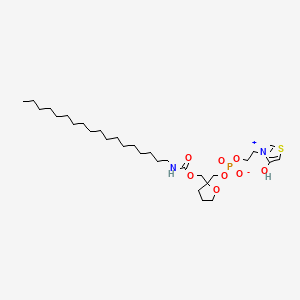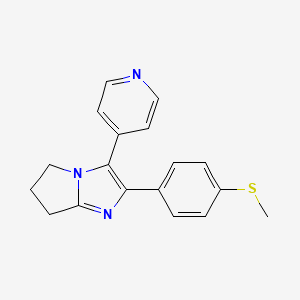![molecular formula C12H23NO10 B1212837 (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal CAS No. 13000-25-4](/img/structure/B1212837.png)
(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Overview
Description
The compound (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal is a complex organic molecule characterized by multiple hydroxyl groups and an amino group. This compound is a derivative of hexose sugars and is structurally related to glycosides. Its unique configuration and functional groups make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Polylactosamine primarily targets glycans and endogenous lectins (receptor proteins) . It forms a lectin recognition site and acts as a platform for presenting diverse additional modifications, such as terminal cell-surface antigens .
Mode of Action
Polylactosamine interacts with its targets by extending the antennae decorating eukaryotic glycans with polylactosamine repeats . This interaction leads to changes in cell adherence, development, and immunity .
Biochemical Pathways
Polylactosamine affects the glycosylation pathways . It is an essential feature of glycolipids and N-linked or O-linked glycans on glycoproteins . It contains multiple repeats of the N-acetyl-lactosamine (Galβ1-4GlcNAc) unit connected via β1-3 linkage .
Result of Action
Polylactosamine plays an important role in diverse cellular processes, including development, cell adherence, and immune function . It is directly recognized by many lectins, including galectins , while simultaneously serving as a scaffold for presenting critical cell surface markers .
Biochemical Analysis
Biochemical Properties
Polylactosamine is involved in several biochemical reactions, primarily through its interactions with enzymes, proteins, and other biomolecules. One of the key interactions is with galectins, a group of animal lectins that bind to galactose residues on polylactosamine . For example, galectin-1 binds to polylactosamine on the core 2 O-glycan structure of spleen cells, inducing apoptosis in immature thymocytes . Additionally, polylactosamine interacts with sialyltransferases and fucosyltransferases, which modify its structure to form sialyl Lewis x antigens, influencing immune responses and tumor metastasis .
Cellular Effects
Polylactosamine affects various types of cells and cellular processes. In immune cells, polylactosamine modulates the threshold of immune responses by interacting with endogenous lectins . For instance, it decreases the interaction of tumor cells with natural killer cells, inhibiting their cytotoxic activity . In cancer cells, polylactosamine expression is associated with increased metastatic potential and resistance to apoptosis . It also influences cell signaling pathways, gene expression, and cellular metabolism by acting as a ligand for extracellular lectins .
Molecular Mechanism
The molecular mechanism of polylactosamine involves its binding interactions with biomolecules and subsequent effects on cellular functions. Polylactosamine binds to galectins, such as galectin-1 and galectin-3, which mediate various cellular processes . Galectin-1 binding to polylactosamine induces apoptosis in thymocytes, while galectin-3 binding inhibits natural killer cell activity . Additionally, polylactosamine can modulate enzyme activity, such as sialyltransferases and fucosyltransferases, leading to changes in glycan structures and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of polylactosamine can change over time due to its stability and degradation. Polylactosamine is relatively stable under physiological conditions, but its degradation can occur through enzymatic cleavage by glycosidases . Long-term studies have shown that polylactosamine expression can influence cellular functions, such as immune responses and tumor progression, over extended periods . In vitro and in vivo studies have demonstrated that polylactosamine can modulate immune cell activity and tumor cell behavior over time .
Dosage Effects in Animal Models
The effects of polylactosamine vary with different dosages in animal models. At low doses, polylactosamine can enhance immune responses by modulating lectin interactions . At high doses, it may exhibit toxic effects, such as inhibiting natural killer cell activity and promoting tumor metastasis . Threshold effects have been observed, where specific dosages of polylactosamine are required to elicit significant biological responses . Toxicity studies have indicated that excessive polylactosamine can lead to adverse effects on immune function and tumor progression .
Metabolic Pathways
Polylactosamine is involved in several metabolic pathways, including glycosylation processes. It interacts with enzymes such as glycosyltransferases, which add sugar residues to form polylactosamine chains . These enzymes include sialyltransferases and fucosyltransferases, which modify polylactosamine to create functional glycan structures . Polylactosamine also affects metabolic flux and metabolite levels by influencing glycan biosynthesis and degradation pathways .
Transport and Distribution
Polylactosamine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is synthesized in the Golgi apparatus and transported to the cell surface via vesicular transport . Polylactosamine can also be internalized through endocytosis and distributed to various cellular compartments . Its localization and accumulation are influenced by interactions with lectins and other binding proteins .
Subcellular Localization
The subcellular localization of polylactosamine is primarily on the cell surface and within the Golgi apparatus. It is found on glycoproteins and glycolipids, where it plays a role in cell-cell recognition and signaling . Polylactosamine can also be localized to specific cellular compartments through targeting signals and post-translational modifications . These modifications direct polylactosamine to specific organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by selective functional group transformations. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions to achieve regioselective and stereoselective synthesis. These methods are advantageous due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives such as aldehydes, ketones, and substituted glycosides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and its interaction with enzymes. It serves as a model compound for understanding carbohydrate metabolism.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Glucose: A simple sugar with a similar hexose structure but lacking the amino group.
Galactose: Another hexose sugar with a different configuration of hydroxyl groups.
Mannose: Similar to glucose but with a different arrangement of hydroxyl groups.
Uniqueness
The presence of both amino and multiple hydroxyl groups in (2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal makes it unique compared to other hexose sugars. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12/h1,4-12,15-21H,2-3,13H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNEPYDFKGEOD-JVCRWLNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100787-31-3 | |
| Record name | Polylactosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100787-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
341.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13000-25-4, 100787-31-3 | |
| Record name | 2-Amino-2-deoxy-4-O-β-D-galactopyranosyl-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13000-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013000254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polylactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100787313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006591 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of polylactosamine?
A1: Polylactosamine is a repeating disaccharide unit composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked by alternating β1-4 and β1-3 glycosidic bonds. This forms a linear chain represented as: [Galβ1-4GlcNAcβ1-3]n. [, , , ]
Q2: How are polylactosamine chains synthesized?
A2: Polylactosamine chains are synthesized by the sequential action of two glycosyltransferases: β1,4-galactosyltransferase (β1,4GalT) and β1,3-N-acetylglucosaminyltransferase (β3GnT). These enzymes alternately add galactose and N-acetylglucosamine to the growing chain. [, , ]
Q3: Can polylactosamine chains be branched?
A3: Yes, polylactosamine chains can be branched by the action of β1,6-N-acetylglucosaminyltransferases (IGnT6). These enzymes transfer GlcNAc to galactose residues within the polylactosamine chain, creating β1-6 branches. [, ]
Q4: What is the significance of α1,3-fucose residues in polylactosamine chains?
A4: α1,3-fucose residues can be added to polylactosamines by α1,3-fucosyltransferases (FucTs), creating structures like Lewis x (Lex). These fucosylated structures play a crucial role in cell adhesion and signaling, particularly in leukocyte trafficking and inflammation. [, , ]
Q5: What is the role of sialylation in polylactosamine structures?
A5: Sialic acid residues can be added to the terminal galactose residues of polylactosamines by sialyltransferases. This sialylation can affect the binding affinity of polylactosamines to various lectins and can modulate their biological activity. [, , ]
Q6: What are the major functions of polylactosamines?
A6: Polylactosamines are involved in a wide range of biological processes, including:
- Cell adhesion and signaling: Polylactosamines act as ligands for various lectins, including galectins and selectins, mediating cell-cell and cell-matrix interactions. [, , , ]
- Immune regulation: Polylactosamines on immune cells can modulate their activation and function. []
- Development and differentiation: Polylactosamine expression patterns change during development and may contribute to cell fate determination. [, , ]
Q7: How do polylactosamines interact with galectin-1?
A7: Galectin-1, a β-galactoside-binding lectin, shows high affinity for polylactosamine structures. It binds to these chains on various glycoproteins, including laminin, influencing cell adhesion and migration. []
Q8: What is the role of polylactosamines in cancer?
A8: Altered polylactosamine expression is frequently observed in cancer cells and is associated with tumor progression, invasion, and metastasis. [, , , , ]
Q9: How do polylactosamines contribute to drug resistance?
A9: In some cancers, increased polylactosamine expression is correlated with resistance to chemotherapeutic agents like 5-fluorouracil (5-FU). [, ]
Q10: What are potential therapeutic strategies targeting polylactosamines?
A10: Several strategies targeting polylactosamine function in disease are being explored, including:
- Inhibiting polylactosamine synthesis: Targeting the glycosyltransferases responsible for polylactosamine synthesis could limit their formation. [, ]
- Blocking polylactosamine-lectin interactions: Developing inhibitors that disrupt the binding of polylactosamines to lectins, like galectins or selectins, could modulate cell adhesion and signaling pathways. [, ]
Q11: What is the role of polylactosamines in macrophage function?
A11: Macrophages exhibit increased expression of CD44 glycosylated with polylactosamines during follicular atresia, suggesting a potential role in the recognition and clearance of apoptotic cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



